1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one
Description
The compound 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one is a purine derivative characterized by a 2-nitrophenyl group at position 2 and methyl groups at positions 1, 3, and 7 (). Its molecular formula is C₁₃H₁₃N₅O₃, and it shares structural similarities with xanthine alkaloids like caffeine but is distinguished by the 2-nitrophenyl substituent, which introduces strong electron-withdrawing effects. This substitution may influence its biological activity, stability, and receptor-binding properties, though specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
CAS No. |
106260-47-3 |
|---|---|
Molecular Formula |
C14H15N5O3 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
1,3,7-trimethyl-2-(2-nitrophenyl)-2H-purin-6-one |
InChI |
InChI=1S/C14H15N5O3/c1-16-8-15-12-11(16)14(20)18(3)13(17(12)2)9-6-4-5-7-10(9)19(21)22/h4-8,13H,1-3H3 |
InChI Key |
ZSPHIWMWUKVHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(N2C)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in CRF1 Receptor Antagonism
Several 1,2,3,7-tetrahydro-6H-purin-6-one derivatives have been synthesized as corticotropin-releasing factor 1 (CRF1) receptor antagonists , demonstrating high potency and selectivity. Key examples include:
- Key Differences :
- The target compound’s 2-nitrophenyl group is absent in the CRF1 antagonists, which instead feature substituents optimized for receptor binding.
- Compound 12d’s high potency (IC₅₀ = 5.4 nM) highlights the importance of substituent tuning for CRF1 antagonism, a property that could theoretically be explored in the target compound through structural modifications .
Thio-Substituted Analogs
Thioxanthine derivatives, such as 6-thiocaffeine (1,3,7-trimethyl-6-thioxanthine), replace the 6-oxo group with a thioxo moiety. These analogs exhibit distinct physicochemical and biological properties:
- Thioxanthines are known for altered metabolic stability and kinase inhibition profiles, suggesting that the target compound’s 6-oxo group may confer distinct pharmacokinetic behavior .
Derivatives with Heterocyclic Substituents
UE8 (2-sulfanylidene-3-[(2R)-tetrahydro-2-furanylmethyl]-1,2,3,7-tetrahydro-6H-purin-6-one) is a structurally complex analog featuring a sulfanylidene group and a tetrahydrofuranmethyl substituent:
Nitro-Substituted Purine Derivatives
describes a purine derivative with a 6-[(2-nitrophenyl)methylsulfanyl] group, sharing the 2-nitrophenyl motif but differing in core structure:
- Comparison: Both compounds feature nitroaromatic groups, which are associated with π-π stacking interactions in receptor binding.
Q & A
Q. What experimental strategies are recommended for synthesizing 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one?
Methodological Answer: Synthesis should follow established protocols for purine derivatives, incorporating regioselective alkylation and nitration steps. For example:
Alkylation: Use trimethylamine or dimethyl sulfate under controlled pH to selectively methylate the purine backbone at the 1, 3, and 7 positions .
Nitrophenyl Substitution: Introduce the 2-nitrophenyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling, ensuring minimal side reactions by monitoring temperature and solvent polarity (e.g., DMF or THF) .
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the compound. Validate purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: 1H and 13C NMR to confirm methyl group positions and aromatic substitution patterns. For ambiguous signals, use 2D NMR (e.g., NOESY to verify spatial proximity of substituents) .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., ESI+ mode with internal calibration).
- X-ray Crystallography: If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer: Refer to GHS guidelines for nitrophenyl derivatives:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- First Aid: In case of skin contact, wash immediately with water for 15 minutes and consult a physician, providing the safety data sheet .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in this compound?
Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
Electrostatic Potential Mapping: Identify electron-deficient regions susceptible to nucleophilic attack.
Transition State Analysis: Model nitro group reduction pathways (e.g., catalytic hydrogenation) to predict intermediates and energy barriers .
Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate reaction environments (e.g., aqueous vs. organic solvents) .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Solvent Screening: Test solubility in a tiered solvent system (e.g., water, DMSO, chloroform) using dynamic light scattering (DLS) to detect aggregation.
Thermodynamic Analysis: Measure solubility via gravimetric methods at varying temperatures (10–50°C) to construct van’t Hoff plots and calculate ΔHsol.
Co-solvent Systems: Explore binary mixtures (e.g., ethanol/water) to enhance solubility while maintaining structural stability .
Q. How can researchers investigate the photochemical stability of the nitroaromatic moiety?
Methodological Answer:
UV-Vis Spectroscopy: Monitor absorbance changes (300–400 nm) under controlled UV irradiation to track nitro group degradation .
LC-MS Analysis: Identify photodegradation products (e.g., nitroso or amine derivatives) using reverse-phase chromatography with tandem MS .
Quantum Yield Calculation: Use actinometry (e.g., potassium ferrioxalate) to quantify photoreaction efficiency .
Q. What strategies optimize catalytic reduction of the nitro group without affecting the purine core?
Methodological Answer:
Catalyst Selection: Screen transition metals (e.g., Pd/C, Raney Ni) under hydrogen gas at low pressure (1–3 atm) to minimize over-reduction .
Protecting Groups: Temporarily block reactive purine positions (e.g., N9) with acetyl or benzyl groups during reduction .
Kinetic Monitoring: Use in situ IR spectroscopy to detect intermediate formation (e.g., hydroxylamine) and adjust reaction time accordingly .
Data Analysis & Validation
Q. How should researchers address discrepancies in NMR data across different labs?
Methodological Answer:
Standardization: Calibrate instruments using certified reference materials (e.g., tetramethylsilane for 1H NMR).
Deuterated Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
Collaborative Validation: Share raw data (FID files) with independent labs for reprocessing and peak assignment .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
Methodological Answer:
Dose-Response Modeling: Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
Error Propagation: Calculate confidence intervals via bootstrap resampling (n=1000 iterations) to account for variability in triplicate measurements .
Outlier Detection: Apply Grubbs’ test to exclude anomalous data points while maintaining assay integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
